molecular formula C11H16O2 B12577356 7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane CAS No. 195063-40-2

7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane

Cat. No.: B12577356
CAS No.: 195063-40-2
M. Wt: 180.24 g/mol
InChI Key: XDGXSYUXBILJQW-UHFFFAOYSA-N
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Description

7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane is a complex organic compound characterized by its unique bicyclic structure. This compound falls under the category of bicyclo[2.2.1]heptanes, which are known for their diverse chemical reactivity and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane typically involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. Common catalysts used in this process include platinum (II) and gold (I) compounds . The reaction conditions often require precise temperature control and the presence of specific ligands to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloisomerization reactions using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle the exothermic nature of the cycloisomerization process. The use of robust catalysts and optimized reaction conditions ensures the efficient production of the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various substituted bicyclo[2.2.1]heptanes, oxygenated derivatives, and reduced bicyclic compounds. These products are valuable intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism by which 7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane exerts its effects involves its ability to undergo ring-opening reactions. The release of cyclopropyl ring strain provides a thermodynamic driving force, while the double bond within the skeleton offers a kinetic opportunity for coordination to metal species. This coordination can initiate various transformations, leading to the formation of new compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane is unique due to its specific substitution pattern and the presence of an exocyclic double bond. This structural feature imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex molecules .

Properties

CAS No.

195063-40-2

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

7-(4-methylpent-4-enylidene)-2,3-dioxabicyclo[2.2.1]heptane

InChI

InChI=1S/C11H16O2/c1-8(2)4-3-5-9-10-6-7-11(9)13-12-10/h5,10-11H,1,3-4,6-7H2,2H3

InChI Key

XDGXSYUXBILJQW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC=C1C2CCC1OO2

Origin of Product

United States

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